

Optimizing dose-response curves for 21-Hydroxyoligomycin A in HCT116 cells

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Compound of Interest

Compound Name: 21-Hydroxyoligomycin A

Cat. No.: B15561388

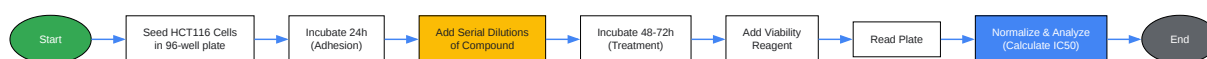
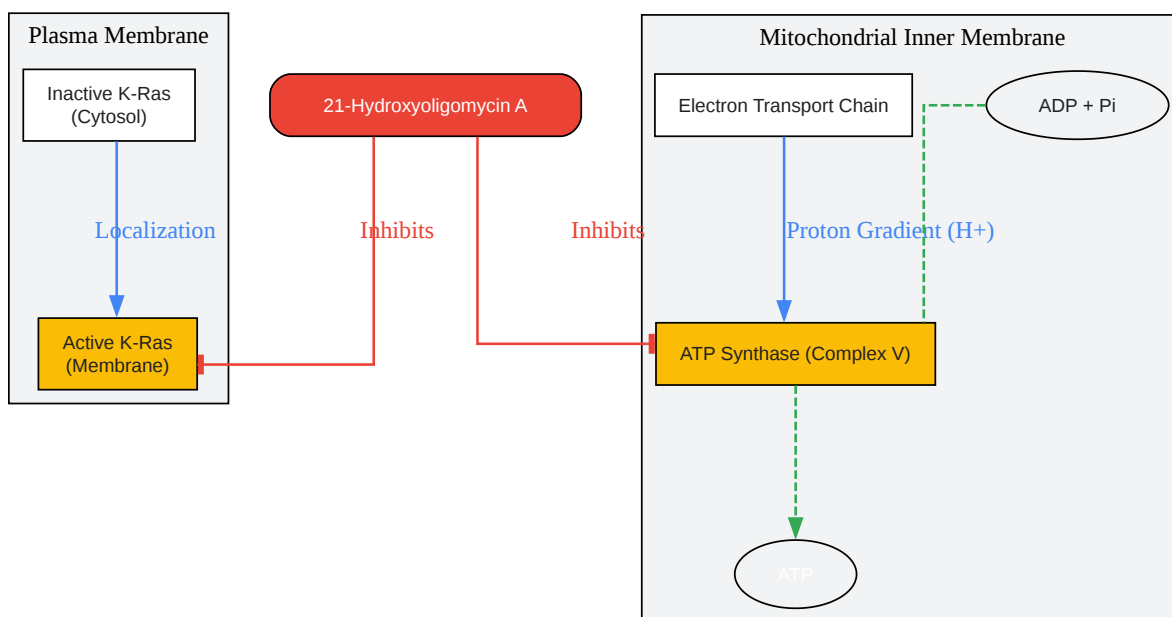
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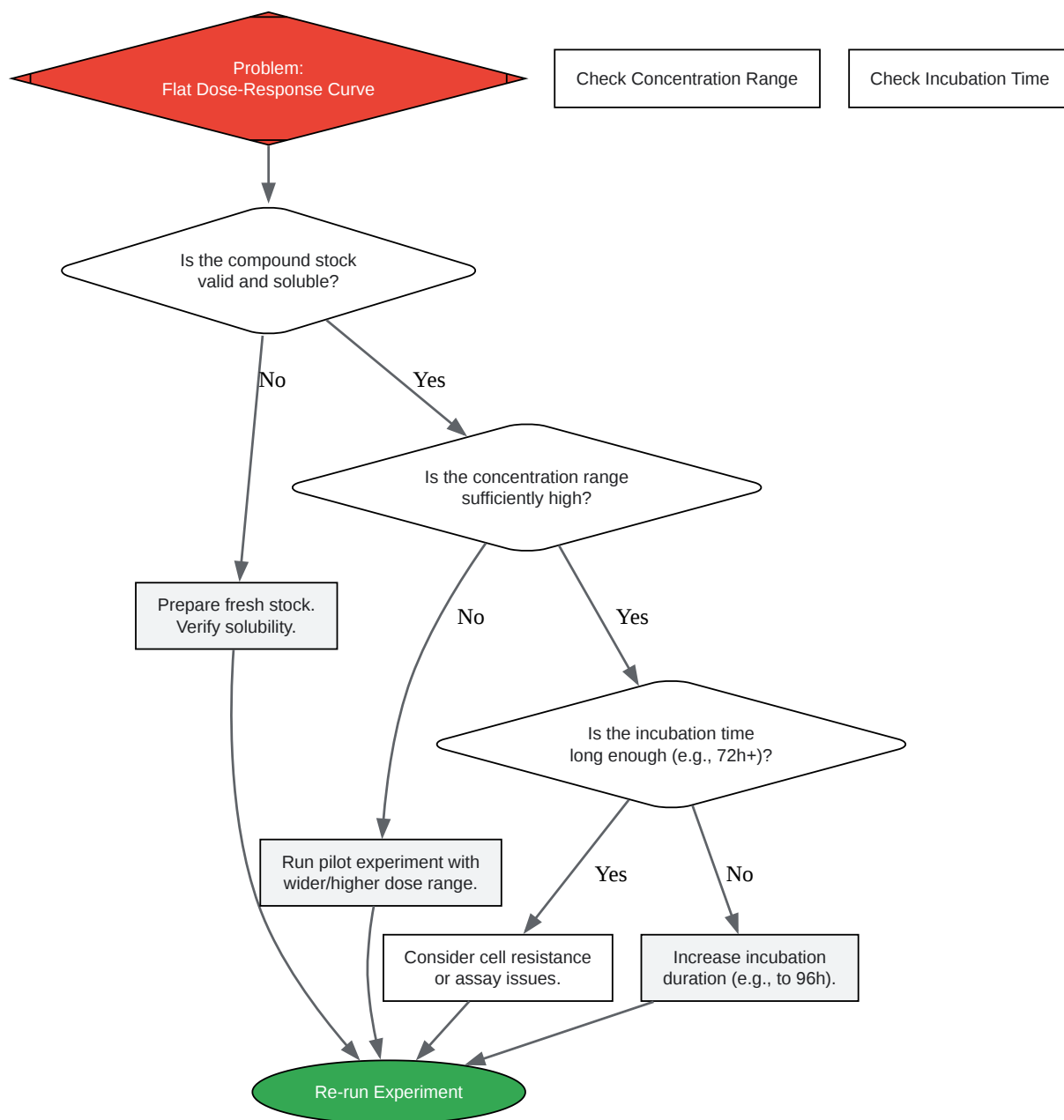
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 21-Hydroxyoligomycin A?

A1: **21-Hydroxyoligomycin A**, a member of the oligomycin class of macrolides, is understood to have a dual mechanism of action that contributes to its anti-cancer properties.^[1]

- **Inhibition of ATP Synthase:** Like its well-studied analog Oligomycin A, it is a potent inhibitor of mitochondrial ATP synthase. It acts by blocking the F₀ proton channel, which disrupts oxidative phosphorylation, halting ATP production and significantly reducing cellular oxygen consumption.^{[2][3][4]} This forces cancer cells to rely more heavily on glycolysis for energy.
- **Inhibition of K-Ras Localization:** **21-Hydroxyoligomycin A** has been shown to prevent the localization of the oncogenic protein K-Ras to the plasma membrane, which is essential for its function.^[1] This action was observed at very low nanomolar concentrations (IC₅₀ = 4.82 nM) and presents a distinct and powerful anti-cancer mechanism.^[1] HCT116 cells are known to have a KRAS mutation, making this a particularly relevant mechanism.^{[5][6]}





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